molecular formula C13H17N3O4 B11652763 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B11652763
M. Wt: 279.29 g/mol
InChI Key: BJCBOCCGQJCXCX-OQLLNIDSSA-N
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Description

N-(2-METHOXYETHYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyethyl and methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps. One common method starts with the reaction of 2-methoxyethylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a hydrazine derivative to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

N-(2-METHOXYETHYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways. For example, it could act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYETHYL)METHYLAMINE
  • N-TERT-BUTYL-2-METHOXYETHYLAMINE

Uniqueness

N-(2-METHOXYETHYL)-1-{N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

N-(2-methoxyethyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C13H17N3O4/c1-19-8-7-14-12(17)13(18)16-15-9-10-5-3-4-6-11(10)20-2/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,16,18)/b15-9+

InChI Key

BJCBOCCGQJCXCX-OQLLNIDSSA-N

Isomeric SMILES

COCCNC(=O)C(=O)N/N=C/C1=CC=CC=C1OC

Canonical SMILES

COCCNC(=O)C(=O)NN=CC1=CC=CC=C1OC

Origin of Product

United States

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